In scientific research, Imiprothrin is used for a variety of purposes, including:
Imiprothrin is a synthetic pyrethroid insecticide characterized by its viscous amber liquid form and a molecular mass of 318.37 g/mol. It is primarily composed of a reaction mass of two isomers: 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-cis-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate and 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, with an approximate ratio of 20:80 . Imiprothrin exhibits low volatility at room temperature and decomposes at temperatures above 128 °C. Its water solubility is limited to 93.5 mg/L at 25 °C, and it has a relative density of 1.12. The compound is moderately fat-soluble, indicated by a log octanol-water partition coefficient (LogPow) of 2.9 .
Imiprothrin acts as a neurotoxin in insects. It disrupts the proper functioning of the nervous system by targeting sodium channels in nerve cells. This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect.
Imiprothrin undergoes hydrolysis which varies significantly with pH levels:
This pH-dependent stability suggests that imiprothrin can persist in neutral environments while degrading more quickly in basic conditions.
Imiprothrin functions as a sodium channel modulator in the nervous systems of insects, leading to prolonged nerve impulse transmission that results in paralysis and death of target species. This mechanism is typical for pyrethroid compounds and contributes to their effectiveness as insecticides . Toxicological studies indicate that imiprothrin has low acute toxicity in mammals, with reported oral LD50 values of 900 mg/kg for females and 1800 mg/kg for males . The compound has shown no mutagenic potential in various assays, although some studies indicated potential chromosome aberrations under specific conditions .
Imiprothrin is primarily used as an insecticide in various settings including residential homes, restaurants, schools, warehouses, and hotels. It is particularly effective against a range of pests due to its rapid knockdown action and efficacy at low concentrations . The compound's application methods include surface sprays for indoor use.
Studies on imiprothrin have focused on its interactions with biological systems and its environmental fate. The compound shows significant metabolism in rodents following absorption, predominantly excreted through urine within 24 hours . Its inhalation toxicity has been noted to be higher than oral exposure, indicating potential risks associated with aerosolized forms .
Imiprothrin shares structural and functional similarities with other pyrethroids but also exhibits unique properties that distinguish it from them. Below are several similar compounds:
Compound Name | Chemical Structure Features | Unique Aspects |
---|---|---|
Permethrin | Contains an ester linkage and cyclopropane ring | Broad-spectrum efficacy against various pests |
Cypermethrin | Features a cyano group and two chiral centers | Higher stability under UV light |
Deltamethrin | Contains a different cyclopropane structure | More potent against resistant insect strains |
Lambda-cyhalothrin | Contains a chlorine atom and a different ester group | Enhanced activity against mosquitoes |
Imiprothrin's unique combination of isomeric forms contributes to its specific insecticidal activity profile and resistance management strategies compared to these compounds .
The primary synthetic route for Imiprothrin involves the esterification reaction between 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (chrysanthemic acid derivative) and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride [2]. This reaction represents the fundamental coupling of the acid and alcohol moieties that define the pyrethroid structure.
The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carboxylic acid component reacts with the chloromethyl imidazolidinone derivative . The synthesis requires careful control of reaction conditions to ensure proper stereochemical outcomes, as the technical material consists of both (1R,3R) and (1R,3S) stereoisomers in an approximate ratio of 80:20 [2].
The acid component, 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a structural analog of chrysanthemic acid, featuring the characteristic cyclopropane ring with gem-dimethyl substitution and an isobutenyl side chain [3]. The alcohol component incorporates the novel imidazolidinone ring system with a propargyl substituent, which was designed through structural modifications inspired by hydantoin fungicides [4].
Alternative synthetic approaches to Imiprothrin involve modifications to the coupling methodology and the preparation of key intermediates. One approach involves the use of different activating groups for the carboxylic acid component, such as acid chlorides or anhydrides, which can facilitate the esterification reaction under milder conditions [5].
Another alternative pathway involves the preparation of the imidazolidinone alcohol moiety through different synthetic sequences. The propargyl-substituted imidazolidinone can be synthesized through cyclization reactions starting from appropriate amino acid derivatives or through ring-closing reactions of suitable precursors [4].
The development of these alternative pathways has been driven by the need to optimize reaction yields, reduce the formation of unwanted stereoisomers, and improve the overall efficiency of the synthetic process. These methods often involve the use of protecting groups to prevent unwanted side reactions and the application of stereoselective synthetic methods to control the stereochemical outcome [6].
Industrial production of Imiprothrin involves large-scale synthesis using similar chemical routes as employed in laboratory settings, but with significant process optimization for yield and purity . The industrial process is designed to ensure consistency and safety of the final product through stringent quality control measures.
The manufacturing process begins with the preparation of the two key components: the chrysanthemic acid derivative and the imidazolidinone alcohol. The acid component is typically prepared through established pyrethroid synthetic methodology, while the alcohol component requires specialized synthesis due to its unique structural features [7].
For ease of handling in industrial applications, Imiprothrin is dissolved in isopropyl myristate to create the manufacturing use product, designated as Pralle [7]. This formulation approach addresses the viscous nature of the technical material and facilitates its incorporation into various end-use products.
The industrial production process incorporates several critical control points to ensure product quality. These include monitoring of reaction temperature, pH control, purification steps to remove impurities, and analytical testing to verify the stereoisomeric composition [8]. The manufacturing process must maintain the specified ratio of (1R,3R) to (1R,3S) stereoisomers, as this affects the biological activity of the final product.
High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and quantification of Imiprothrin [11]. The HPLC method employs UV detection and can separate the different stereoisomers, allowing for accurate determination of the cis/trans isomer ratio [8]. The method utilizes gradient elution conditions with appropriate mobile phase compositions to achieve baseline separation of the target compound from potential impurities.
Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with tandem mass spectrometry (GC-MS/MS) are employed for trace analysis of Imiprothrin in complex matrices [12]. These methods provide high sensitivity and selectivity, enabling detection at very low concentrations in environmental and biological samples.
For structural confirmation and identification, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed [8]. These techniques provide comprehensive structural information and are used to verify the identity of synthetic products and analytical standards.
Table 1: Physical and Chemical Properties of Imiprothrin
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂N₂O₄ |
Molecular Weight (g/mol) | 318.373 |
CAS Number | 72963-72-5 |
IUPAC Name | [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
Physical State | Liquid |
Color | Golden yellow (amber) |
Odor | Sweet (slightly sweet) |
Density (g/mL) | 0.979 |
Vapor Pressure (Pa at 25°C) | 1.39 × 10⁻³ |
Water Solubility (mg/L at 20°C) | 0.004 |
log Kow | 2.9 |
pH | 5.22 |
Stability | Stable to metals, metal ions, sunlight and elevated temperature |
Flash Point (°C) | 110 |
Viscosity (cP) | 60 |
Imiprothrin undergoes hydrolysis reactions that are highly pH-dependent, with the compound demonstrating markedly different stability profiles under various pH conditions [13] [14]. The hydrolysis mechanism involves the cleavage of the ester bond connecting the chrysanthemic acid derivative to the imidazolidinone alcohol moiety.
Under acidic conditions (pH 5), Imiprothrin exhibits remarkable stability with no detectable degradation occurring [13]. This stability is attributed to the protonation of potential nucleophilic sites, which reduces their reactivity toward the ester carbonyl group.
At neutral pH (pH 7), the compound undergoes slow hydrolysis with a calculated half-life of approximately 59 days [13]. The hydrolysis proceeds through a mechanism involving water molecules acting as nucleophiles to attack the electrophilic carbonyl carbon of the ester group. This process is facilitated by the slightly basic conditions that activate water molecules for nucleophilic attack.
Under basic conditions (pH 9), hydrolysis occurs rapidly with a half-life of less than one day [13]. The mechanism involves hydroxide ions serving as strong nucleophiles that readily attack the ester carbonyl carbon, leading to rapid bond cleavage and formation of the carboxylic acid and alcohol components.
The primary degradation product identified in hydrolysis studies is N-carbamoyl-N-propargylglycine (CPC), which accounts for more than 10% of the radioactivity at pH 7 and pH 9 conditions [13]. This product results from further degradation of the imidazolidinone alcohol moiety following initial ester hydrolysis.
Table 2: Hydrolysis Behavior of Imiprothrin at Different pH Values
pH | Half-life (days) | Degradation Rate | Major Degradation Product |
---|---|---|---|
5 | No degradation | Stable | None |
7 | 59 | Slow | N-carbamoyl-N-propargylglycine (CPC) |
9 | <1 | Rapid | N-carbamoyl-N-propargylglycine (CPC) |
Imiprothrin can undergo oxidation reactions when exposed to common oxidizing agents, leading to the formation of various degradation products . The oxidation pathways primarily involve the modification of the organic functional groups present in the molecule, particularly the alkene moiety in the chrysanthemic acid portion and the imidazolidinone ring system.
The propargyl group in the imidazolidinone moiety is susceptible to oxidative attack, potentially leading to the formation of carboxylic acid derivatives or other oxidized products. The oxidation mechanism typically involves the formation of reactive intermediates that can undergo further chemical transformations.
Environmental oxidation of Imiprothrin occurs through photochemical processes and reaction with atmospheric oxidants. These reactions contribute to the environmental fate of the compound and result in the formation of metabolites that are typically less active than the parent compound .
The oxidation products formed are generally less insecticidally active compared to the parent Imiprothrin, which is consistent with the general pattern observed for pyrethroid degradation products . This characteristic is important for understanding the environmental behavior and persistence of the compound.
Imiprothrin can undergo nucleophilic substitution reactions, particularly at sites where leaving groups are present or can be generated under appropriate conditions . The substitution reactions typically involve nucleophilic attack at electrophilic centers in the molecule, leading to the formation of new chemical bonds and the displacement of existing substituents.
The imidazolidinone ring system in Imiprothrin contains potential sites for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. These positions can be activated toward nucleophilic attack under appropriate conditions, such as in the presence of strong bases or other activating agents.
The substitution reactions can result in the formation of various derivatives of Imiprothrin, some of which may retain biological activity while others may be completely inactive. The reactivity pattern depends on the nature of the nucleophile, the reaction conditions, and the specific structural features of the molecule.
Understanding the substitution reaction mechanisms is important for predicting the behavior of Imiprothrin under different chemical conditions and for designing synthetic modifications that might lead to improved or alternative compounds with similar biological activity .
Table 3: Stereochemical Composition of Imiprothrin Technical Material
Isomer | Percentage in Technical Material | Configuration | Alternative Name |
---|---|---|---|
(1R)-trans-imiprothrin | 80% | (1R,3R) | (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
(1R)-cis-imiprothrin | 20% | (1R,3S) | (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
Irritant;Environmental Hazard